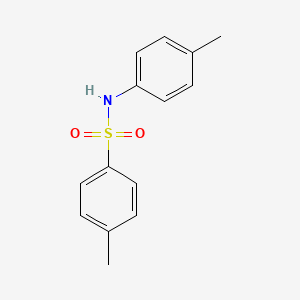

4-Methyl-N-(4-methylphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-11-3-7-13(8-4-11)15-18(16,17)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLXRIVINNIQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208612 | |

| Record name | N-(p-Tolyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

599-86-0 | |

| Record name | 4-Methyl-N-(4-methylphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=599-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(p-Tolyl)-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC49574 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC2219 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2219 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Tolyl)-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(p-tolyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylaniline. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques.

Biological Activity

4-Methyl-N-(4-methylphenyl)benzenesulfonamide, a sulfonamide compound, is recognized for its potential biological activities, particularly in antibacterial and anticancer applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₅NO₂S with a molecular weight of 261.34 g/mol. The structure includes a sulfonamide group attached to a benzene ring, which enhances its solubility and biological activity compared to other sulfonamides.

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting the synthesis of folic acid in bacteria. This inhibition disrupts essential metabolic processes necessary for bacterial growth and replication. The specific structural modifications in this compound may influence its efficacy against various bacterial strains.

Antibacterial Activity

Research indicates that this compound shows significant antibacterial properties. It has been reported to enhance the effectiveness of other antibiotics against resistant bacterial strains, suggesting potential for synergistic effects in combination therapies .

Comparative Antibacterial Efficacy

A study compared the antibacterial efficacy of various sulfonamide derivatives, including this compound:

| Compound Name | Inhibition (%) at 50 μg/mL | Target Bacteria |

|---|---|---|

| This compound | 80.69% | Staphylococcus aureus |

| Compound 4g | 69.74% | Klebsiella pneumoniae |

| Positive Control (Ciprofloxacin) | 99.2% | Various strains |

This data highlights the compound's notable antibacterial activity compared to established antibiotics .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamides, including this compound. Notably, derivatives of benzenesulfonamides have demonstrated significant anti-proliferative effects against breast cancer cell lines such as MDA-MB-231 and MCF-7.

Case Study: Anti-Proliferative Effects

In a study evaluating new sulfonamide derivatives, compounds structurally related to this compound exhibited:

- IC50 values ranging from 1.52–6.31 μM against MDA-MB-231 cells.

- Selectivity ratios indicating 5.5 to 17.5 times higher activity against cancer cells compared to normal cells.

Additionally, certain derivatives induced apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC positive cells .

Enzyme Inhibition Studies

Another dimension of biological activity involves the inhibition of carbonic anhydrases (CAs), which are enzymes that play critical roles in various physiological processes. The compound has shown selective inhibition against CA IX, which is implicated in tumor growth and metastasis.

Inhibition Data

The following table summarizes the enzyme inhibition potency of related compounds:

| Compound Name | Enzyme Target | IC50 (nM) |

|---|---|---|

| Compound 4e | CA IX | 10.93 |

| Compound 4g | CA II | 1.55 |

| Compound 4h | CA IX | 25.06 |

These findings suggest that derivatives of this compound could serve as dual-action agents targeting both bacterial infections and cancer cell proliferation .

Scientific Research Applications

4-Methyl-N-(4-methylphenyl)benzenesulfonamide has a variety of applications, including in separation processes, pharmaceutical research, and as an intermediate in chemical synthesis.

Scientific Research Applications

- HPLC Separation: 4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide can be analyzed using reverse phase (RP) HPLC with mobile phases of acetonitrile, water, and phosphoric acid. Formic acid can be used instead of phosphoric acid for Mass-Spec (MS) applications. Columns with smaller 3 μm particles are available for fast UPLC applications. The method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

- Anti-Cancer Activity: Aryl thiazolone–benzenesulfonamides, including derivatives of this compound, have been synthesized and studied for their inhibitory effect on carbonic anhydrase IX (CA IX) . These derivatives were evaluated for anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) and another breast cancer cell line (MCF-7), as well as a normal breast cell line (MCF-10A). Some compounds showed significant inhibitory effects against both cancer cell lines, with high selectivity against breast cancer cell lines. Moreover, certain sulfonamide derivatives showed excellent enzyme inhibition against CA IX and CA II, revealing their remarkable selectivity for CA IX over CA II. One derivative was able to induce apoptosis in MDA-MB-231 cells .

- Antimicrobial Activity: The anti-bacterial and anti-biofilm activities of benzenesulfonamides have been evaluated. Certain analogues exhibited significant inhibition against S. aureus and showed potential anti-biofilm inhibition against K. pneumonia .

- Crystal Structure Studies: The crystal structure of this compound has been reported. The molecule is bent at the N atom, and its conformation is stabilized by a weak intramolecular C—H···O hydrogen bond. In the crystal structure, inversion-related molecules are linked into dimers by pairs of N—H···O hydrogen bonds .

Data Table

Case Studies

- Anti-Cancer Research: In a study, new aryl thiazolone–benzenesulfonamides were synthesized and tested for their anti-proliferative activity against breast cancer cell lines. Compound 4e was found to induce apoptosis in MDA-MB-231 cells, with a significant increase in annexin V-FITC .

- Antimicrobial Research: In the same study, the synthesized benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities. Analogues 4e , 4g, and 4h exhibited significant inhibition against S. aureus, while compounds 4g and 4h showed potential anti-biofilm inhibition against K. pneumonia .

- Structural Analysis: The molecular structure of this compound was analyzed using DFT quantum chemical investigation, and vibrational wavenumbers were calculated . The molecular electrostatic potential (MEP) was also evaluated . The crystal structure was determined, revealing details about its molecular conformation and hydrogen bonding patterns .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of sulfonamides are highly dependent on substituent groups. Key analogs and their structural differences are summarized in Table 1.

Table 1: Structural Comparison of Sulfonamide Derivatives

Antimicrobial Activity :

Enzyme Inhibition :

- MP-A08 showed selective inhibition of sphingosine kinases (SphK1: Ki = 27 µM; SphK2: Ki = 6.9 µM) via ATP-competitive binding, attributed to its dual sulfonamide groups . The target compound’s single sulfonamide moiety likely limits such dual-targeting efficacy.

Anticancer Potential:

- Fluorinated derivatives (e.g., N-(2-bromophenyl)-4-methyl-N-(perfluoropyridin-4-yl)benzenesulfonamide) faced synthesis challenges but highlight the role of halogens in enhancing bioavailability . The target compound’s non-fluorinated structure may reduce metabolic resistance but limit potency.

Physicochemical Properties

Crystallography and Stability :

- The oxazolyl-substituted analog () crystallized in a monoclinic system (P21/c), with hydrogen bonding stabilizing its lattice . The target compound’s para-methyl groups likely promote similar packing efficiency but with lower polarity .

Thermal and Spectral Properties :

- IR spectra of analogs show characteristic S=O stretches (~1350 cm⁻¹) and N-H bends (~1550 cm⁻¹). Methyl groups in the target compound contribute to C-H stretches near 2900 cm⁻¹, consistent with aliphatic regions .

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide for high yield and purity?

- Methodological Answer :

- Use sulfonation of 4-methylbenzenesulfonyl chloride with 4-methylaniline under controlled pH (8–9) and inert atmosphere to minimize side reactions .

- Purify via recrystallization from ethanol/water mixtures (70:30 v/v) to remove unreacted precursors. Monitor purity using HPLC with a C18 column and UV detection at 254 nm .

- Optimize reaction time (typically 6–8 hours at 60°C) to balance yield (reported 75–85%) and decomposition risks .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm aromatic proton environments (δ 7.2–7.6 ppm for sulfonamide-linked phenyl groups) and methyl group signals (δ 2.3–2.5 ppm) .

- FT-IR : Identify sulfonamide S=O stretching (1350–1300 cm⁻¹) and N–H bending (1550–1500 cm⁻¹) .

- X-ray crystallography : Resolve crystal packing (e.g., triclinic P 1 space group) and hydrogen-bonding networks (N–H⋯O interactions, ~2.8–3.0 Å) .

Q. What safety protocols are essential when handling sulfonamide derivatives like this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates .

- Store in airtight containers at 2–8°C to prevent hydrolysis. Dispose of waste via alkaline hydrolysis (pH >10) followed by incineration .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl groups) influence the crystal packing and intermolecular interactions of this sulfonamide?

- Methodological Answer :

- Compare X-ray diffraction data (e.g., C–S bond lengths: ~1.76 Å) with substituted analogs (e.g., 4-chloro derivatives) to assess steric/electronic effects .

- Analyze hydrogen-bonding motifs using Mercury software: Methyl groups reduce π-π stacking but enhance van der Waals interactions (e.g., interplanar distances ~3.5 Å) .

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?

- Methodological Answer :

- Perform dose-response assays (e.g., IC50 values for enzyme inhibition) under standardized conditions (pH 7.4, 37°C) .

- Use molecular docking (AutoDock Vina) to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with binding affinities to target proteins (e.g., carbonic anhydrase) .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Apply density functional theory (DFT) (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gaps ~5 eV) and nucleophilic attack sites .

- Simulate reaction pathways (e.g., SNAr substitutions) using Gaussian09 to identify transition states and activation energies .

Q. How to validate analytical data for this compound against conflicting literature reports?

- Methodological Answer :

- Cross-reference NIST Chemistry WebBook entries (IR, NMR spectra) to verify peak assignments .

- Use high-resolution mass spectrometry (HRMS) (ESI+, m/z calculated 291.0872 [M+H]+) to confirm molecular weight .

Q. What experimental designs are effective for studying structure-activity relationships (SAR) in sulfonamide derivatives?

- Methodological Answer :

- Synthesize a combinatorial library of analogs (e.g., varying substituents at para positions) and screen for antimicrobial activity (MIC assays against S. aureus) .

- Apply multivariate analysis (PCA or PLS) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.